Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester
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Overview
Description
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is a chemical compound with the molecular formula C24H27O4P. It is known for its unique structure, which includes two 2,6-dimethylphenyl groups and one 2,4-dimethylphenyl group esterified with phosphoric acid. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester typically involves the esterification of phosphoric acid with 2,4-dimethylphenol and 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphine compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphine compounds.
Scientific Research Applications
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester involves its interaction with specific molecular targets. The ester groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Uniqueness
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
86864-92-8 |
---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) bis(2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-13-14-22(21(6)15-16)26-29(25,27-23-17(2)9-7-10-18(23)3)28-24-19(4)11-8-12-20(24)5/h7-15H,1-6H3 |
InChI Key |
HXJLUDOGBZZEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C)C |
Origin of Product |
United States |
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